molecular formula C14H15NO3 B4243559 3-METHYL-1-OXO-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE

3-METHYL-1-OXO-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE

Cat. No.: B4243559
M. Wt: 245.27 g/mol
InChI Key: PUAUXJCDAXNTNR-UHFFFAOYSA-N
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Description

3-METHYL-1-OXO-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a synthetic organic compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-OXO-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate alkyne under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base like potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine, such as methylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-OXO-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Substituted isochromene derivatives.

Scientific Research Applications

3-METHYL-1-OXO-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-1-OXO-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-3-methyl-1-oxo-3,4-dihydroquinoxaline-2-carboxamide
  • 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

Uniqueness

3-METHYL-1-OXO-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is unique due to its specific structural features, such as the isochromene core and the presence of both allyl and carboxamide groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

3-methyl-1-oxo-N-prop-2-enyl-4H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-8-15-13(17)14(2)9-10-6-4-5-7-11(10)12(16)18-14/h3-7H,1,8-9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAUXJCDAXNTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-1-OXO-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-METHYL-1-OXO-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
Reactant of Route 3
3-METHYL-1-OXO-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
Reactant of Route 4
3-METHYL-1-OXO-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
Reactant of Route 5
3-METHYL-1-OXO-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
Reactant of Route 6
3-METHYL-1-OXO-N-(PROP-2-EN-1-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE

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